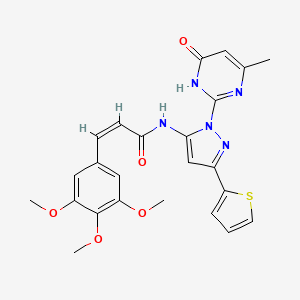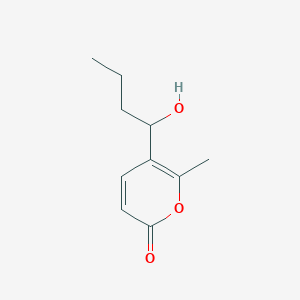
Xylariolide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylariolide D is a secondary metabolite derived from the filamentous fungus Penicillium crustosum. It belongs to the class of polyketides, which are known for their diverse structures and biological activities. This compound is specifically a 6-methyl-2-pyrone derivative, and its biosynthesis involves a highly reducing polyketide synthase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of Xylariolide D in Penicillium crustosum involves a chain branching reaction catalyzed by a highly reducing polyketide synthase. The process begins with the formation of a linear carbon chain from simple acyl building blocks like acetyl-CoA and malonyl-CoA. The polyketide synthase catalyzes the formation of C-C bonds via decarboxylative Claisen condensation. A cytochrome P450-catalyzed hydroxylation converts the polyketide synthase product to the final metabolite, this compound .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of this compound
Analyse Chemischer Reaktionen
Types of Reactions: Xylariolide D undergoes various chemical reactions, including oxidation and hydroxylation. The polyketide synthase involved in its biosynthesis catalyzes a branching reaction during the chain elongation process .
Common Reagents and Conditions: The biosynthesis of this compound involves the use of acetyl-CoA and malonyl-CoA as building blocks. The reactions are catalyzed by polyketide synthase and cytochrome P450 enzymes under specific conditions that facilitate the formation of the final product .
Major Products Formed: The major product formed from the biosynthesis of this compound is the 6-methyl-2-pyrone derivative itself.
Wissenschaftliche Forschungsanwendungen
Xylariolide D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biosynthetic pathway make it an interesting subject for studying polyketide synthases and their mechanisms. Additionally, this compound’s potential biological activities are being explored for drug development and natural product discovery .
Wirkmechanismus
The mechanism of action of Xylariolide D involves its biosynthesis through a highly reducing polyketide synthase. The enzyme catalyzes the formation of a linear carbon chain, followed by a branching reaction and hydroxylation to produce the final compound. The molecular targets and pathways involved in its biological activities are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Xylariolide D is similar to other polyketide compounds produced by filamentous fungi, such as prethis compound and other 6-methyl-2-pyrone derivatives. Its uniqueness lies in the specific branching reaction catalyzed by the polyketide synthase during its biosynthesis .
List of Similar Compounds:- Prethis compound
- Other 6-methyl-2-pyrone derivatives
This compound stands out due to its specific biosynthetic pathway and the enzymes involved in its formation .
Eigenschaften
CAS-Nummer |
1235861-26-3 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5-(1-hydroxybutyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-3-4-9(11)8-5-6-10(12)13-7(8)2/h5-6,9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
QKUSWZPEWDLILF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(OC(=O)C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


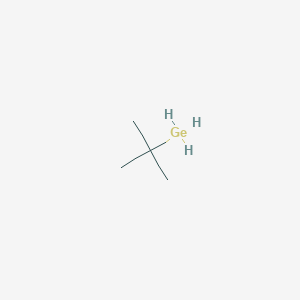
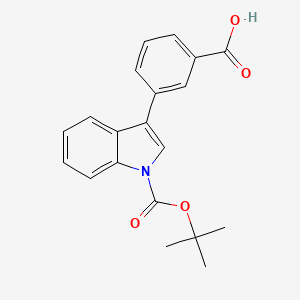
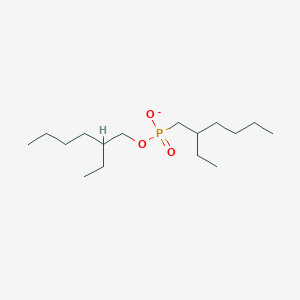
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
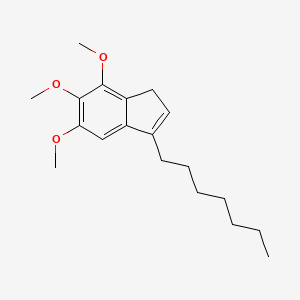
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
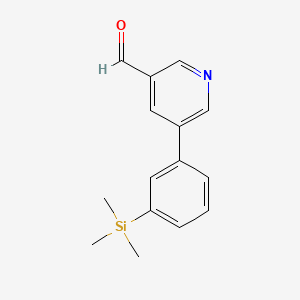
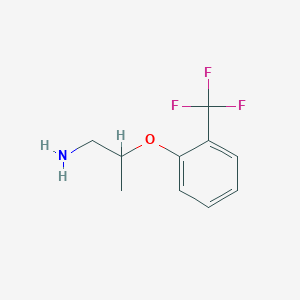

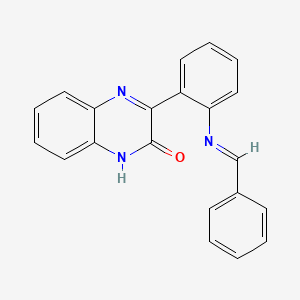
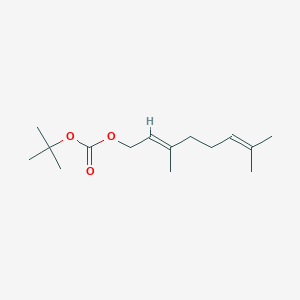
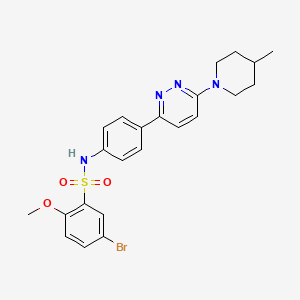
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
